Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-hydroxy-2-phenylpyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-16(19)14-12-8-9-17-10-13(12)18(20)15(14)11-6-4-3-5-7-11/h3-10,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAMDXUXPDLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CN=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as ethyl acetoacetate, phenylhydrazine, and a suitable catalyst to facilitate the formation of the pyrrolopyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Esterification and Transesterification
The ethyl ester group at the 3-position undergoes nucleophilic acyl substitution. Key reactions include:
| Reaction Type | Conditions | Reagents/Catalysts | Product Formed | Yield | Reference |
|---|---|---|---|---|---|
| Transesterification | Reflux in anhydrous alcohol | R-OH (e.g., MeOH, iPrOH) | Corresponding alkyl ester derivatives | 60-85% | |
| Acid-Catalyzed Esterification | H<sub>2</sub>SO<sub>4</sub>, 80°C | Carboxylic acid derivatives | Modified ester analogs | 70-90% |
Reactions are monitored via TLC (hexane:EtOAc = 3:1) and purified using silica gel chromatography. The hydroxyl group at the 1-position stabilizes intermediates through intramolecular hydrogen bonding.
Hydrolysis Reactions
The ester moiety is susceptible to hydrolysis under acidic or basic conditions:
Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic conditions promote protonation of the ester carbonyl .
Palladium-Catalyzed Cross-Coupling
The phenyl group at the 2-position participates in Suzuki-Miyaura couplings:
This reaction expands structural diversity for kinase inhibitor development . The hydroxyl group enhances solubility in polar solvents (e.g., dioxane/water mixtures).
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyridine ring undergo substitution:
Regioselectivity is controlled by the electron-withdrawing ester group and hydrogen-bonding effects of the hydroxyl group.
Reduction Reactions
Selective reductions have been reported:
*Requires prior nitration at the 5-position. Reductions are monitored by <sup>1</sup>H NMR to confirm conversion .
Cyclization and Ring Expansion
Under basic conditions, the compound participates in annulation reactions:
Mechanistic studies suggest base-induced deprotonation initiates a 5-exo-trig cyclization pathway .
Functional Group Interconversion
The hydroxyl group undergoes selective modifications:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine | 1-Tosyloxy derivative | 88% | |
| Oxidation | MnO<sub>2</sub> | 1-Oxo-pyrrolo-pyridine | 45% |
Tosylation enables subsequent nucleophilic displacement reactions, while oxidation generates ketone functionalities for conjugation .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic effects. Research indicates that this compound may exhibit:
- Anticancer Activity : Studies have suggested that derivatives of pyrrolopyridine compounds can inhibit cancer cell proliferation. The unique structure of this compound may enhance its bioactivity against various cancer types.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for:
- Synthesis of Novel Derivatives : this compound can be used to synthesize other biologically active molecules, expanding the library of compounds available for pharmaceutical development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of pyrrolopyridine derivatives, including this compound. The results demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study 2: Synthesis of Derivatives
In another research project, chemists utilized this compound as a starting material to synthesize a series of novel compounds with enhanced biological activities. The derivatives showed improved efficacy in vitro and were further evaluated for in vivo applications.
Mechanism of Action
Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-c]pyridine. its unique structural features, including the hydroxyl and phenyl groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Methoxy substituents (e.g., 5-OCH₃) enhance yields (85%) compared to chloro (60%) or unsubstituted analogs, likely due to electronic stabilization . The hydroxy and phenyl groups in the target compound require stringent oxidation conditions, yet still achieve 80% yield .
- Purity Trends : Chloro derivatives (e.g., 1-Cl) exhibit higher purity (94.2%) due to efficient catalytic hydrogenation , whereas dihydro or tetrahydro analogs (e.g., 1-oxo) show reduced purity (87.4%) due to incomplete hydrogenation or side reactions .
Pharmacological and Physicochemical Properties
While the target compound lacks direct pharmacological data in the evidence, insights can be drawn from structurally related molecules:
- Ethyl 2-Amino-6-Methyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (EAMT): A thieno[2,3-c]pyridine derivative with demonstrated drug-likeness, including compliance with Lipinski’s rules, good oral availability, and stable protein-ligand interactions in molecular docking studies . This suggests that pyrrolo-pyridine cores, when functionalized with groups like hydroxy or amino, may exhibit favorable pharmacokinetics.
- Chloro vs. Hydroxy Substituents: Chloro groups (electron-withdrawing) may enhance metabolic stability but reduce solubility, whereas hydroxy groups (hydrogen-bond donors) could improve aqueous solubility and target binding .
Analytical and Structural Characterization
All compounds were characterized using HPLC, ¹H-NMR, and mass spectrometry.
Biological Activity
Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS No. 67058-65-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects. For instance, derivatives of pyrrole have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Potential : The compound's structure allows it to act as a scaffold for the development of anticancer agents. Research indicates that pyrrolo[2,3-c]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating strong potential for cancer therapeutics .
Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in bacterial growth in vitro, particularly against Gram-positive bacteria.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 1-hydroxy-2-phenyl... | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Study 2: Anticancer Activity
In a separate investigation into the anticancer effects of pyrrolo[2,3-c]pyridine derivatives, Ethyl 1-hydroxy-2-phenyl... was tested against several human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.75 | CDK inhibition |
| A375 | 1.20 | Induction of apoptosis |
| HCT116 | 0.95 | Cell cycle arrest |
These findings suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis through specific pathways related to cell cycle regulation.
Q & A
What synthetic methodologies are recommended for preparing Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate and its analogs?
Basic Research Focus :
The Gewald reaction is a foundational method for synthesizing pyrrolo-pyridine carboxylates. For example, ethyl 2-amino-thieno[2,3-c]pyridine-3-carboxylate derivatives are synthesized via cyclization of ketones with sulfur and cyanoacetates under basic conditions . Modifications include substituting phenyl or hydroxy groups at specific positions, as seen in analogous compounds .
Advanced Research Focus :
To optimize yield and regioselectivity, microwave-assisted synthesis or catalytic systems (e.g., p-TsOH) can reduce reaction times and improve purity. For instance, cyclization reactions using thiourea intermediates under reflux conditions (e.g., ethanol, 80°C) have achieved 60–89% yields in related pyrrolo-pyridine systems .
How can structural ambiguities in this compound be resolved?
Basic Research Focus :
X-ray crystallography is critical for confirming molecular geometry. The crystal structure of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a structural analog) revealed a puckered tetrahydrothienopyridine ring and planar carboxylate group, validated via SHELX refinement .
Advanced Research Focus :
For dynamic structural analysis, combine NMR (e.g., , , and 2D-COSY) with computational methods (DFT calculations). Complex rotamers or tautomeric forms, as observed in NMR spectra of similar compounds (δ 7.26–2.60 ppm), require high-field instruments (≥300 MHz) and deuterated solvents (DMSO-d6) .
What analytical techniques are most effective for assessing purity and stability of this compound?
Basic Research Focus :
Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns can separate impurities. ESI-MS (e.g., m/z 402.2 [M+1]) confirms molecular weight, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Focus :
High-resolution mass spectrometry (HR-ESMS) and LC-MS/MS are essential for detecting trace degradation products. For example, HR-ESMS of ethyl 2-amino-6-(tert-butoxycarbonyl) derivatives showed a 0.0002 Da error between calculated and observed masses, ensuring accuracy .
How do substituent variations impact the biological activity of this compound?
Basic Research Focus :
Substituents at the 2- and 6-positions significantly modulate activity. Ethyl 6-ethyl-2-(perfluorobenzamido) derivatives exhibited potent antimycobacterial activity (MIC = 0.23 μM against Mtb H37Rv), attributed to enhanced lipophilicity and target binding .
Advanced Research Focus :
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF) improve metabolic stability. For instance, chloroacetyl-substituted analogs showed retained potency against drug-resistant Mtb strains (MIC = 0.20–0.44 μM) .
What strategies address contradictions in spectral or biological data for this compound?
Basic Research Focus :
Reproducibility checks under standardized conditions (e.g., solvent, temperature) are critical. For example, conflicting NMR signals in rotameric systems (δ 5.50–2.60 ppm) were resolved by heating samples to 80°C to coalesce peaks .
Advanced Research Focus :
Multivariate analysis (e.g., PCA) of biological datasets identifies outliers. In one study, discrepancies in MIC values for Mtb-resistant strains were traced to variations in bacterial inoculum size, requiring recalibration of assay protocols .
What computational tools are recommended for modeling interactions of this compound with biological targets?
Advanced Research Focus :
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to enzymes like Mtb’s enoyl-ACP reductase. Free energy calculations (MM-PBSA) validate interactions, as demonstrated for perfluorobenzamido derivatives binding to hydrophobic pockets .
How can reaction scalability challenges be mitigated during large-scale synthesis?
Advanced Research Focus :
Flow chemistry systems improve scalability and safety for exothermic reactions (e.g., cyclization). Catalytic hydrogenation (Pd/C, H) efficiently reduces nitro or benzyl-protected intermediates, as shown in gram-scale syntheses of tetrahydrothieno-pyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
